molecular formula C19H16O4 B7596047 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid

5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid

Cat. No. B7596047
M. Wt: 308.3 g/mol
InChI Key: UARKNNGDPWGTIB-UHFFFAOYSA-N
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Description

5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid, also known as MBFC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBFC is a furan derivative that is structurally similar to other compounds that have been used in various research studies. Its unique chemical structure makes it a promising candidate for use in various scientific applications.

Mechanism of Action

The mechanism of action of 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in the body. This interaction can lead to changes in cellular processes, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. This compound has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various applications. However, there are also some limitations to its use. For example, the synthesis of this compound is a complex process that requires a high degree of expertise and precision. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

There are many potential future directions for research related to 5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid. One area of research that is of particular interest is the development of new drugs based on the structure of this compound. Additionally, there is ongoing research related to the use of this compound in the development of new materials and in the field of organic chemistry. As more is learned about the mechanism of action of this compound, it is likely that new applications for this compound will be discovered.

Scientific Research Applications

5-(4'-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid has been used in various scientific research studies due to its unique chemical properties. It has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has also been used in studies related to the development of new materials and in the field of organic chemistry.

properties

IUPAC Name

5-[[4-(4-methylphenyl)phenoxy]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)22-12-17-10-11-18(23-17)19(20)21/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARKNNGDPWGTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-(4′-methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid ethyl ester (2.00 g, 5.9 mmol) in tetrahydrofuran (30 mL) and methanol (10 mL) was added to a solution of lithium hydroxide monohydrate (0.476 g, 11.3 mmol) in water (15 mL). Methanol (5 mL) and tetrahydrofuran (10 mL) were added, and the reaction mixture was stirred at room temperature overnight. The solvents were evaporated, and the residue was suspended in water and acidified to pH 2.5 with 1 M HCl. The resulting white solid was filtered off, and twice suspended in ethyl acetate and evaporated to give 5-(4′-methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (1.6 g, 88%) as a white solid.
Name
5-(4′-methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.476 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
10 mL
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solvent
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Quantity
15 mL
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solvent
Reaction Step One
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10 mL
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solvent
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Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-(4′-Methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid was prepared using general procedure A from 4′-methyl-biphenyl-4-ol (purchased from Maybridge plc, Tintagel, Cornwall, UK or from Intermediate 5) and 5-chloromethylfuran-2-carboxylic acid methyl ester (available from Aldrich, Milwaukee, Wis., or from Maybridge plc, Tintagel, UK). Yield: 47 mg. Mass spectrum (ES) MH+=309.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 5-(4-iodo-phenoxymethyl)-furan-2-carboxylic acid methyl ester (Intermediate 6; 100 mg, 0.28 mmol), 4-methyl-phenyl-boronic acid (42 mg, 0.31 mmol), sodium hydroxide (45 mg, 1.13 mmol), palladium(II) acetate (2 mg, 0.01 mmol) and water (10 mL) was heated at ˜50° C. overnight. The mixture was filtered and the residue was washed with water, ethyl acetate, methylene chloride, and methanol. The aqueous layer was acidified and extracted three times with ethyl acetate. The combined organic layers were washed with water and saturated brine, dried (magnesium sulfate), filtered, and evaporated to give 5-(4′-methyl-biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (80 mg, 84%) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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42 mg
Type
reactant
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45 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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